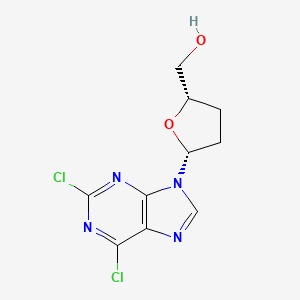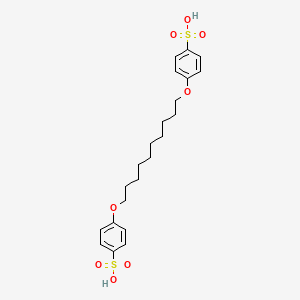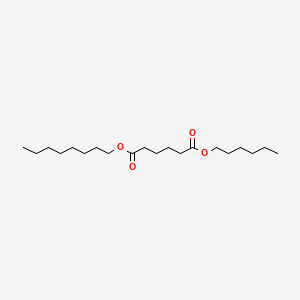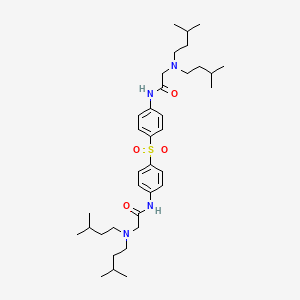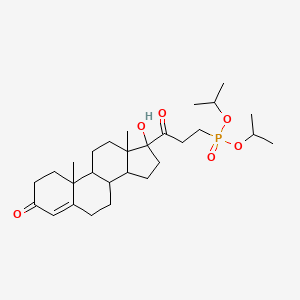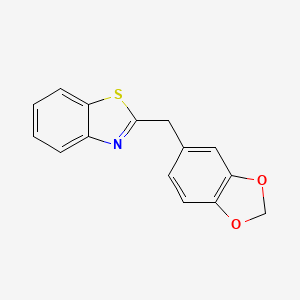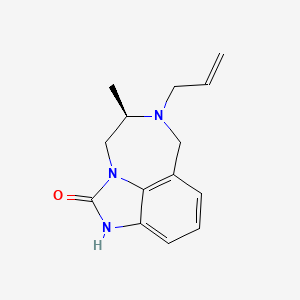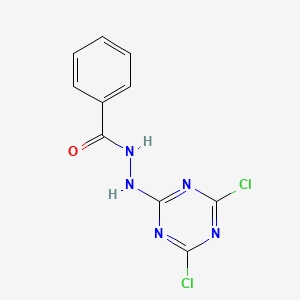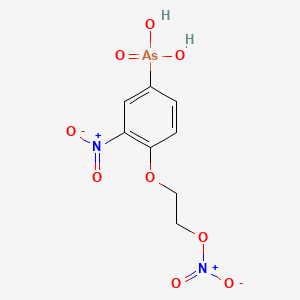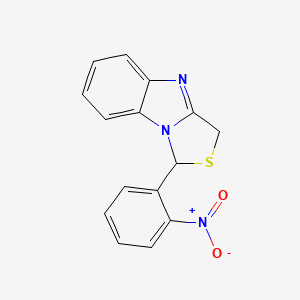
7-chloro-9H-fluorene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H9ClO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a carboxylic acid functional group at the 4-position and a chlorine atom at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-9H-fluorene-4-carboxylic acid typically involves the chlorination of fluorene followed by carboxylation. One common method includes the chlorination of fluorene using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 7-position. The resulting 7-chlorofluorene is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and carboxylation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-chloro-9H-fluorenone-4-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: 7-Chloro-9H-fluorenone-4-carboxylic acid.
Reduction: 7-Chloro-9H-fluorene-4-methanol or 7-chloro-9H-fluorene-4-aldehyde.
Substitution: Products depend on the nucleophile used, such as 7-methoxy-9H-fluorene-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
7-Chloro-9H-fluorene-4-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-chloro-9H-fluorene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions. These properties make it a valuable tool in studying molecular interactions and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
9H-Fluorene-4-carboxylic acid: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
7-Nitro-9H-fluorene-4-carboxylic acid: Contains a nitro group instead of a chlorine atom, leading to distinct electronic and steric effects.
7-Chloro-9H-fluorene-1-carboxylic acid: The carboxylic acid group is at the 1-position instead of the 4-position, altering its chemical behavior.
Uniqueness: 7-Chloro-9H-fluorene-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group at specific positions on the fluorene ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
6954-56-9 |
|---|---|
Molekularformel |
C14H9ClO2 |
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
7-chloro-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H9ClO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17) |
InChI-Schlüssel |
KLYWKFQXUGRONV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=C1C=C(C=C3)Cl)C(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


